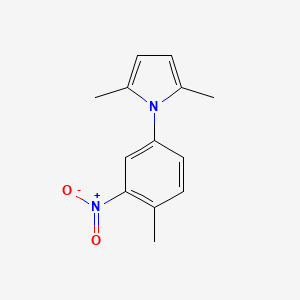![molecular formula C18H20N2OS B5834693 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, also known as D745, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a role in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. D745 has been shown to have potential therapeutic applications in cancer and other diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are regulated by CK2, including the PI3K/Akt and MAPK pathways. This compound has also been shown to induce apoptosis in cancer cells through a mechanism that involves the inhibition of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, its low yield and relatively high cost can be limiting factors for some experiments. In addition, the potential toxicity of this compound can be a concern, particularly in in vivo studies.
Orientations Futures
There are a number of potential future directions for research on N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in diseases other than cancer, such as neurodegenerative diseases and viral infections. Finally, further research is needed to elucidate the precise mechanisms underlying the anti-cancer and other effects of this compound, which could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide can be synthesized via a multi-step process involving the reaction of 3,5-dimethylaniline with carbon disulfide, followed by reaction with 3,4-dimethylbenzoyl chloride and subsequent purification. The yield of the final product is typically around 30%.
Applications De Recherche Scientifique
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In particular, it has been shown to have anti-cancer activity in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. This compound has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases and viral infections.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-11-7-12(2)9-16(8-11)19-18(22)20-17(21)15-6-5-13(3)14(4)10-15/h5-10H,1-4H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUWPSHVJSFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)



![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)


![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)
